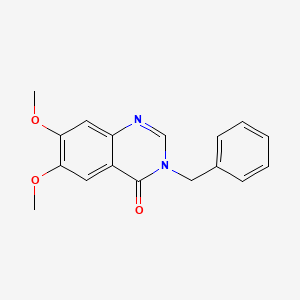
3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with benzyl and methoxy substituents, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and methoxy-substituted aniline derivatives.
Cyclization: The aniline derivatives undergo cyclization with formamide or formic acid to form the quinazolinone core.
Substitution: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinones.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like benzyl halides, alkylating agents, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one has potential as a lead compound in drug discovery, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.
Biochemical Research: It can be used as a probe to study enzyme interactions and cellular pathways.
Industry:
Agrochemicals: The compound may be explored for its potential use in developing new pesticides or herbicides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments with specific color properties.
作用机制
The mechanism of action of 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one depends on its specific application:
Pharmacological Effects: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its observed biological activities. For example, it may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
Catalytic Activity: As a ligand, it can coordinate with metal centers in catalysts, influencing the reactivity and selectivity of catalytic processes.
相似化合物的比较
3-benzyl-4(3H)-quinazolinone: Lacks the methoxy groups, which may result in different biological and chemical properties.
6,7-dimethoxyquinazolin-4(3H)-one: Lacks the benzyl group, potentially affecting its pharmacological activity and reactivity.
3-phenyl-6,7-dimethoxyquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group, which may influence its interaction with molecular targets.
Uniqueness: The presence of both benzyl and methoxy groups in 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one contributes to its unique chemical reactivity and potential biological activities. These substituents can modulate the compound’s electronic properties, solubility, and ability to interact with various molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
918660-02-3 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
3-benzyl-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-13-14(9-16(15)22-2)18-11-19(17(13)20)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI 键 |
VGHKGQXVJNCZRH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
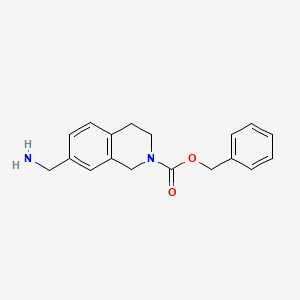

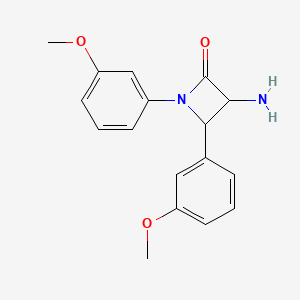

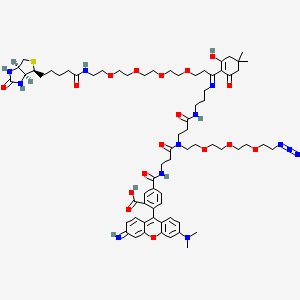

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)
![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)

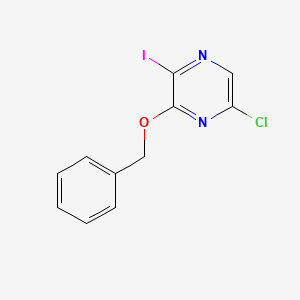
![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)

